molecular formula C6H3Br2NO2 B8817684 4,5-Dibromonicotinic acid CAS No. 1009334-28-4

4,5-Dibromonicotinic acid

Cat. No. B8817684
M. Wt: 280.90 g/mol
InChI Key: IHKYGDGPCRXNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dibromonicotinic acid is a chemical compound with the molecular formula C6H3Br2NO2 . It is related to nicotinic acid, also known as niacin, which is a form of vitamin B3 .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromonicotinic acid is characterized by the presence of two bromine atoms attached to a nicotinic acid molecule . Further structural analysis would require more specific studies or computational modeling .

Safety And Hazards

While specific safety data for 4,5-Dibromonicotinic acid is not available, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the substance if available .

properties

CAS RN

1009334-28-4

Product Name

4,5-Dibromonicotinic acid

Molecular Formula

C6H3Br2NO2

Molecular Weight

280.90 g/mol

IUPAC Name

4,5-dibromopyridine-3-carboxylic acid

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)

InChI Key

IHKYGDGPCRXNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (−70° C.) solution of 5-bromonicotinic acid (12.6 g, 62.5 mmol) in THF under nitrogen was treated with 2 M lithium diisopropylamide (72 mL, 144 mmol) dropwise over 1 h. The solution stirred for 2.5 h at −55° C. The mixture was then cooled to −70° C. and treated with 1,2-dibromotetrachloroethane (25 g, 77.2 mmol) in portions over 30 min. After 1 h, the reaction mixture was allowed to warm to −20° C. over 2 h and then water (75 mL) was added slowly. The organic layer was then evaporated in vacuo and the aqueous residue was diluted with water (250 mL), then washed with ethyl acetate. The aqueous layer was then acidified to pH 3 by addition of concentrated hydrochloric acid. The precipitated solid was collected by filtration and dried at 60° C. in vacuo to afford 10 g (57%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 8.98 (s, 1H), 8.75 (s, 1H), 3.2 (br. s, 1H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Yield
57%

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